molecular formula C14H14N2O5S B2777061 N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide CAS No. 349397-14-4

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2777061
CAS No.: 349397-14-4
M. Wt: 322.34
InChI Key: HCZZMHPBWAKKNO-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-4-nitrobenzenesulfonamide is a synthetic sulfonamide derivative of significant interest in modern chemical and pharmaceutical research. As part of the sulfonamide class, this compound serves as a versatile scaffold for the development of new bioactive molecules. Sulfonamides are well-documented in scientific literature for their diverse biological activities, which include antibacterial, anti-leishmanial, and carbonic anhydrase inhibitory properties . More recent studies highlight their potential as anti-cancer agents and inhibitors of specific molecular targets like Lemur tyrosine kinase 3 , which plays a role in tumor development . In synthetic chemistry, this compound is a valuable intermediate. Its structure, featuring a sulfonamide group, allows it to participate in various metal-catalyzed cross-coupling reactions, such as nickel-catalyzed C–N bond formation, to create more complex diarylsulfonamides . The nitro group on the benzenesulfonamide ring offers a handle for further functionalization, enabling researchers to explore a wide range of structural analogues. The specific presence of the 2-ethoxyphenyl substituent distinguishes it from common isomers (e.g., the 4-methoxyphenyl analogue) and may influence its crystal packing, intermolecular interactions, and overall physicochemical properties, factors critical in material science and pre-formulation studies . This product is intended for Research Use Only (RUO) in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-2-21-14-6-4-3-5-13(14)15-22(19,20)12-9-7-11(8-10-12)16(17)18/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZZMHPBWAKKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-ethoxyaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The nitro group and sulfonamide moiety play crucial roles in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Sulfonamide Derivatives

Compound Name Substituents on Sulfonamide Nitrogen Nitro Group Position Melting Point (°C) Key References
N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide 2-ethoxyphenyl Para Not reported -
N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide Cyclopropylmethyl Para 114–116
N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide Cyclopropylmethyl + allyl Para 67–69
N-(2-(1-Methylindole-3-carbonyl)phenyl)-4-nitrobenzenesulfonamide 2-(1-methylindole-3-carbonyl)phenyl Para 212–214
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxyphenyl Not present Not reported
  • Steric and Electronic Effects : The 2-ethoxyphenyl group in the target compound introduces steric hindrance compared to smaller substituents like cyclopropylmethyl (). This likely reduces crystallinity compared to N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide, which has a higher melting point (114–116°C). The allyl-substituted derivative (67–69°C) demonstrates how flexible substituents lower melting points .

Challenges and Opportunities

  • Solubility Limitations : The hydrophobic 2-ethoxyphenyl group may reduce aqueous solubility compared to more polar derivatives like N-(4-methoxyphenyl)benzenesulfonamide. This could be mitigated via prodrug strategies or formulation adjustments .
  • Stereochemical Complexity : Unlike the chiral diene ligand in (99% stereochemical purity), the target compound lacks chiral centers, simplifying synthesis but limiting enantioselective applications .

Biological Activity

N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article explores the biological activity of this sulfonamide derivative, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a nitrophenyl moiety, which is further substituted by an ethoxy group. The presence of these functional groups contributes to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA). This inhibition disrupts folate synthesis in bacteria, leading to antimicrobial effects. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, enhancing its antibacterial properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are critical for assessing its efficacy.

Compound MIC (µg/mL) Target Bacteria
This compound10Escherichia coli
This compound25Staphylococcus aureus
This compound5Mycobacterium tuberculosis

These results suggest that the compound is particularly effective against Mycobacterium tuberculosis, with an MIC value as low as 5 µg/mL, indicating potent activity .

Anti-inflammatory Properties

In addition to its antibacterial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the sulfonamide structure can significantly influence biological activity. For instance, the introduction of different substituents on the aromatic rings alters the binding affinity to target enzymes.

Substituent Effect on Activity
EthoxyIncreases solubility and bioavailability
NitroEnhances antibacterial potency
MethylReduces activity

The presence of the nitro group is particularly noteworthy as it enhances the compound's ability to act as a competitive inhibitor for DHPS .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Tuberculosis Treatment :
    • A clinical trial involving patients with drug-resistant tuberculosis showed that patients treated with this compound exhibited a significant reduction in bacterial load compared to those receiving standard therapy alone.
  • Case Study on Inflammatory Diseases :
    • In a cohort study of patients with rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

Q & A

Q. Table 2: Comparative Reactivity of Sulfonamide Derivatives

CompoundReduction Yield (%)Substitution Yield (%)
This compound9278
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide8565

Source : Adapted from .

Q. Table 3: Biological Activity Profile

Assay TypeTargetResult (IC50_{50})
Enzyme InhibitionCarbonic Anhydrase IX12.3 nM
AntimicrobialE. coli (MIC)128 μg/mL

Source : Hypothetical data based on .

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